molecular formula C13H17N3O B1401925 2-(2-Piperidin-4-ylethoxy)isonicotinonitrile CAS No. 1420946-38-8

2-(2-Piperidin-4-ylethoxy)isonicotinonitrile

Cat. No.: B1401925
CAS No.: 1420946-38-8
M. Wt: 231.29 g/mol
InChI Key: HURIPJAISUUEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidin-4-ylethoxy)isonicotinonitrile typically involves the reaction of isonicotinonitrile with a piperidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary, but a common method involves the nucleophilic substitution of the piperidine derivative onto the isonicotinonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidin-4-ylethoxy)isonicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield a variety of substituted derivatives .

Scientific Research Applications

2-(2-Piperidin-4-ylethoxy)isonicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Piperidin-4-ylethoxy)isonicotinonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Piperidin-4-ylethoxy)isonicotinamide
  • 2-(2-Piperidin-4-ylethoxy)isonicotinic acid
  • 2-(2-Piperidin-4-ylethoxy)isonicotinyl chloride

Uniqueness

2-(2-Piperidin-4-ylethoxy)isonicotinonitrile is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a versatile compound in scientific research, with applications that span multiple fields.

Properties

IUPAC Name

2-(2-piperidin-4-ylethoxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-10-12-3-7-16-13(9-12)17-8-4-11-1-5-15-6-2-11/h3,7,9,11,15H,1-2,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURIPJAISUUEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Piperidin-4-ylethoxy)isonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Piperidin-4-ylethoxy)isonicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Piperidin-4-ylethoxy)isonicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-(2-Piperidin-4-ylethoxy)isonicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Piperidin-4-ylethoxy)isonicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-(2-Piperidin-4-ylethoxy)isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.